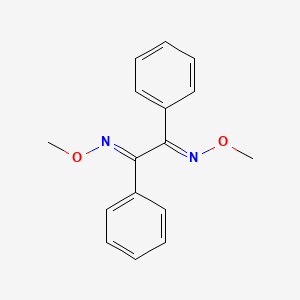
(E)-N,N'-dimethoxy-1,2-diphenylethane-1,2-diimine
Overview
Description
(E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine is an organic compound characterized by the presence of two methoxy groups and two phenyl groups attached to an ethane backbone with a diimine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine typically involves the condensation of benzaldehyde derivatives with methoxyamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the diimine linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diimine group to amine or other reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives with different properties and applications.
Scientific Research Applications
(E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine involves its interaction with specific molecular targets and pathways. The diimine group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s structural features allow it to interact with biological membranes and proteins, potentially modulating their functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine include:
- (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diamine
- (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diol
- (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-dione
Uniqueness
What sets (E)-N,N’-dimethoxy-1,2-diphenylethane-1,2-diimine apart from these similar compounds is its diimine functional group, which imparts unique chemical reactivity and potential applications. The presence of methoxy groups also enhances its solubility and stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N,N'-dimethoxy-1,2-diphenylethane-1,2-diimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-17-15(13-9-5-3-6-10-13)16(18-20-2)14-11-7-4-8-12-14/h3-12H,1-2H3/b17-15+,18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKKYBJRHHLYIR-YTEMWHBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1)C(=NOC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C(=N/OC)/C1=CC=CC=C1)\C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


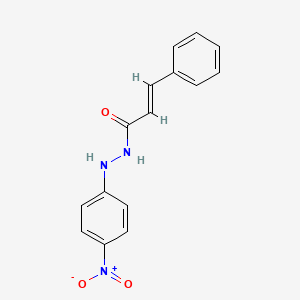
![4-(2-oxo-2-{4-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3842531.png)
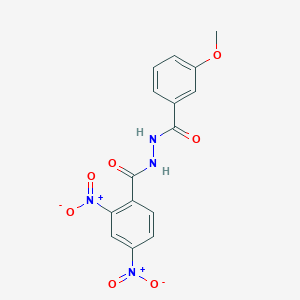
![N'-[(4-methoxyphenyl)sulfonyl]-3-nitrobenzohydrazide](/img/structure/B3842539.png)

![N'-[(4-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842552.png)
![N'-[(4-chlorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842560.png)
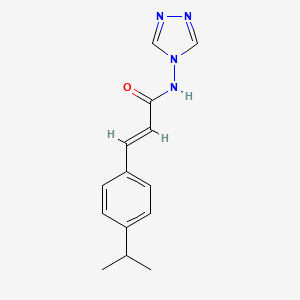
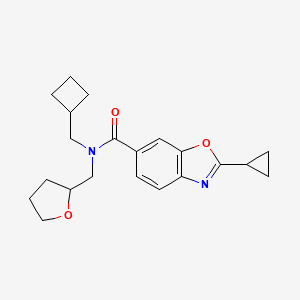

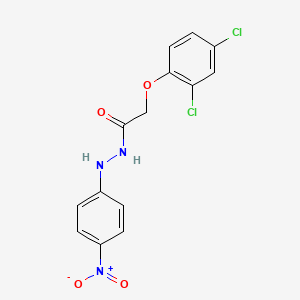
![N'-[2-(4-chlorophenoxy)acetyl]-2-nitrobenzohydrazide](/img/structure/B3842608.png)
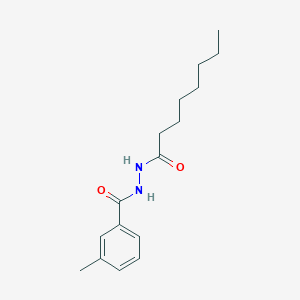
![4-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3842617.png)
